molecular formula C17H25NO B069052 (R)-Eperisone CAS No. 163437-00-1

(R)-Eperisone

Cat. No.: B069052
CAS No.: 163437-00-1
M. Wt: 259.4 g/mol
InChI Key: SQUNAWUMZGQQJD-CQSZACIVSA-N
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Description

Lutexin, also known as lutein, is a naturally occurring xanthophyll and one of the 600 known carotenoids. It is predominantly found in green leafy vegetables such as spinach, kale, and yellow carrots. Lutexin is synthesized only by plants and plays a crucial role in modulating light energy and serving as a non-photochemical quenching agent during photosynthesis. In the human body, it is primarily concentrated in the macula of the retina, where it helps protect against oxidative stress and high-energy light.

Scientific Research Applications

Lutexin has a wide range of scientific research applications across various fields:

    Chemistry: Lutexin is used as a model compound for studying carotenoid chemistry and its interactions with other molecules.

    Biology: In biological research, lutein is studied for its role in photosynthesis and its protective effects against oxidative stress in plants.

    Medicine: Lutexin is widely researched for its potential health benefits, including the prevention of age-related macular degeneration, cataracts, and cardiovascular diseases. .

    Industry: In the food industry, lutein is used as a natural colorant and nutritional supplement. It is also incorporated into various cosmetic products for its skin-protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lutexin can be synthesized through various methods, including the co-amorphous formulation and solvent-controlled precipitation. In the co-amorphous formulation, lutein is mixed with sucralose at a molar ratio of 1:1 using ethanol and water as solvents. The mixture is then subjected to solvent evaporation, followed by solid-state characterization and dissolution testing . Another method involves the preparation of lutein solid dispersions using hydroxypropyl methylcellulose acetate succinate as a polymer matrix. This method enhances the stability and bioavailability of lutein during oral delivery .

Industrial Production Methods

Industrial production of lutein typically involves the extraction from marigold flowers. The process includes several pre-treatment technologies for marigold flower hydrolysis, non-green and green solvent-based extraction techniques, and saponification of oleoresin. Supercritical fluid extraction combined with ultrasound and various co-solvents is considered one of the most efficient methods for obtaining high yields of lutein .

Chemical Reactions Analysis

Types of Reactions

Lutexin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by environmental conditions such as temperature, light, and the presence of oxygen.

Common Reagents and Conditions

    Oxidation: Lutexin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of lutein can be achieved using reducing agents like sodium borohydride.

    Isomerization: Isomerization of lutein occurs under high temperatures and light exposure, leading to the formation of different isomers.

Major Products Formed

The major products formed from these reactions include various isomers of lutein and degradation products that result from oxidative and reductive processes.

Comparison with Similar Compounds

Lutexin is often compared with other carotenoids such as zeaxanthin and beta-carotene. While all these compounds share antioxidant properties, lutein is unique in its selective uptake into the macula of the retina and its predominant presence in brain tissue. Zeaxanthin, an isomer of lutein, also accumulates in the retina but in different regions. Beta-carotene, on the other hand, is a precursor to vitamin A and has different physiological roles.

List of Similar Compounds

  • Zeaxanthin
  • Beta-carotene
  • Lycopene
  • Astaxanthin

Lutexin’s unique ability to filter blue light and its specific accumulation in the macula make it particularly valuable for eye health, distinguishing it from other carotenoids.

Properties

CAS No.

163437-00-1

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1

InChI Key

SQUNAWUMZGQQJD-CQSZACIVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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